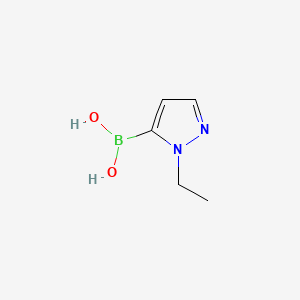

1-Ethylpyrazole-5-boronic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Ethylpyrazole-5-boronic Acid, also known as 1-Ethylpyrazole-5-boronic Acid Pinacol Ester, is a chemical compound with the molecular formula C₁₁H₁₉BN₂O₂ . It has a molecular weight of 222.1 g/mol . This compound is typically stored in a refrigerator and is solid at room temperature .

Molecular Structure Analysis

The InChI code for 1-Ethylpyrazole-5-boronic Acid is 1S/C11H19BN2O2/c1-6-14-9(7-8-13-14)12-15-10(2,3)11(4,5)16-12/h7-8H,6H2,1-5H3 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

1-Ethylpyrazole-5-boronic Acid is a solid at room temperature . It has a molecular weight of 222.1 g/mol . The compound’s IUPAC name is 1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

Preparation of Aminopyrazoles and Aminothiazoles A study by Havel et al. (2018) outlines the synthesis of 3,4-substituted-5-aminopyrazoles using a palladium-mediated α-arylation process. This method is significant for medicinal chemistry and drug discovery projects, providing a flexible route to synthesize a variety of aminopyrazoles, which are valuable intermediates (Havel et al., 2018).

Decarboxylative Borylation Li et al. (2017) introduced a nickel-catalyzed decarboxylative borylation process that allows for the conversion of carboxylic acids into boronate esters. This method enhances the synthesis of complex boronic acids and esters, facilitating their incorporation into molecules for various applications, including medicinal chemistry (Li et al., 2017).

Sensing Technologies

Fluorescent Chemosensors Boronic acids, including derivatives like 1-ethylpyrazole-5-boronic acid, play a crucial role in the development of fluorescent chemosensors for detecting biologically active substances. These chemosensors are vital for disease diagnosis and prevention. The interaction of boronic acids with diols forms the basis for sensors that can detect carbohydrates and bioactive substances with high specificity and sensitivity (Huang et al., 2012).

Catalysis and Biomedical Applications

Enantioselective Catalysis Hashimoto et al. (2015) discovered a boronic acid catalysis that enables the aza-Michael addition of hydroxamic acid to quinone imine ketals. This catalytic process is noteworthy for its high enantioselectivity, opening avenues to densely functionalized cyclohexanes, which have significant potential in the synthesis of biologically active molecules (Hashimoto et al., 2015).

Biomedical Applications Cambre and Sumerlin (2011) highlighted the value of boronic acid-containing polymers in biomedical applications, including HIV, obesity, diabetes, and cancer treatment. These polymers' unique reactivity and responsive nature make them underutilized but potentially valuable materials in developing new biomaterials (Cambre & Sumerlin, 2011).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

Wirkmechanismus

Target of Action

1-Ethylpyrazole-5-boronic Acid primarily targets enzymes involved in biochemical pathways, particularly those with boron-binding sites. These targets often include proteasomes and other enzymes critical for cellular regulation and metabolism .

Mode of Action

The compound interacts with its targets through the boronic acid moiety, which forms reversible covalent bonds with active site serine residues in enzymes. This interaction inhibits the enzyme’s activity, leading to a disruption in the normal biochemical processes .

Biochemical Pathways

1-Ethylpyrazole-5-boronic Acid affects pathways involving proteasome activity. By inhibiting proteasomes, it can halt the degradation of ubiquitinated proteins, leading to an accumulation of these proteins within the cell. This disruption can trigger cell cycle arrest and apoptosis, particularly in cancer cells .

Pharmacokinetics

The pharmacokinetics of 1-Ethylpyrazole-5-boronic Acid involve its absorption, distribution, metabolism, and excretion (ADME). The compound is absorbed efficiently, distributed widely in tissues, and metabolized primarily in the liver. Its excretion is mainly through the kidneys. These properties influence its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the inhibition of proteasomes by 1-Ethylpyrazole-5-boronic Acid leads to the accumulation of misfolded and damaged proteins, inducing stress responses and apoptosis in target cells. This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, making it a potential therapeutic agent for cancer treatment .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions or molecules can influence the stability and efficacy of 1-Ethylpyrazole-5-boronic Acid. For instance, the compound is more stable in slightly acidic to neutral pH environments and may degrade in highly alkaline conditions. Temperature fluctuations can also affect its stability and reactivity .

Eigenschaften

IUPAC Name |

(2-ethylpyrazol-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BN2O2/c1-2-8-5(6(9)10)3-4-7-8/h3-4,9-10H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKALWZRSCXBEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NN1CC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B591387.png)

![(3aS,6aS)-Hexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B591395.png)